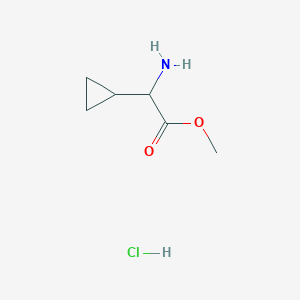

Methyl 2-amino-2-cyclopropylacetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-cyclopropylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676903 | |

| Record name | Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535936-86-8 | |

| Record name | Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-cyclopropylacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate hydrochloride

Executive Summary & Introduction

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid ester that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. As a derivative of glycine, its structure is distinguished by the presence of a cyclopropyl ring at the alpha-carbon. This feature is of high strategic importance in drug design. The cyclopropyl moiety imparts significant conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[1]

Furthermore, the cyclopropyl group is known to increase the metabolic stability of parent compounds by being resistant to common metabolic degradation pathways.[1] This can lead to improved pharmacokinetic profiles, such as a longer in-vivo half-life.[1] Consequently, incorporating this and similar cyclopropyl-containing fragments into drug candidates is a key strategy for addressing challenges in drug discovery, including enhancing potency, reducing off-target effects, and improving brain permeability. This guide provides a comprehensive overview of the physicochemical properties, a representative synthesis, analytical characterization, applications, and safety protocols for this compound.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. Accurate identification is crucial for regulatory and experimental consistency.

| Property | Value | Source(s) |

| IUPAC Name | methyl amino(cyclopropyl)acetate hydrochloride | [2] |

| Synonyms | Methyl 2-Amino-2-cyclopropaneacetate hydrochloride | [3] |

| CAS Number | 535936-86-8 | [3][4] |

| Molecular Formula | C₆H₁₂ClNO₂ | [4] |

| Molecular Weight | 165.62 g/mol | [4] |

| Physical Form | White to light brown solid | [5] |

| Purity | ≥97% (Typical) | [5] |

| SMILES | COC(=O)C(C1CC1)N.Cl | [4] |

| InChIKey | SRMSADQSMWKRRW-JEDNCBNOSA-N ((S)-enantiomer) |

Synthesis and Purification

While numerous proprietary methods exist, a robust and representative synthesis of racemic this compound can be achieved via a multi-step pathway starting from a common precursor, cyclopropanecarboxaldehyde. This approach leverages the well-established Strecker synthesis to form the α-amino nitrile, followed by hydrolysis and subsequent Fischer esterification.

Representative Synthetic Pathway

The overall transformation is depicted below. This pathway is illustrative of standard organic chemistry methodologies for the preparation of non-natural α-amino acid esters.

Caption: Representative synthesis workflow for the target compound.

Causality and Protocol Insights

-

Step 1: Strecker Synthesis: This is a classic and efficient method for producing α-amino acids from aldehydes. The reaction proceeds via the formation of an imine from the aldehyde and ammonia (generated in situ from ammonium chloride). The cyanide ion then acts as a nucleophile, attacking the imine to form the α-amino nitrile. The aqueous methanol solvent system is chosen to solubilize all reactants.

-

Step 2: Nitrile Hydrolysis: Strong acidic conditions (concentrated HCl) and heat are required to hydrolyze the stable nitrile group first to an amide and then to the carboxylic acid. This step simultaneously hydrolyzes the nitrile and protects the amino group as an ammonium salt, preventing side reactions.

-

Step 3: Fischer Esterification: This is an acid-catalyzed esterification. Using methanol as the solvent and a source of acid (either by bubbling HCl gas or using a reagent like thionyl chloride, SOCl₂) protonates the carboxylic acid carbonyl, making it more electrophilic for attack by methanol.[6] The reaction yields the methyl ester, and since it is performed in the presence of HCl, the final product is isolated directly as the stable hydrochloride salt.[7]

Experimental Protocol (Representative)

Materials: Cyclopropanecarboxaldehyde, sodium cyanide (NaCN), ammonium chloride (NH₄Cl), methanol (MeOH), concentrated hydrochloric acid (HCl), thionyl chloride (SOCl₂), diethyl ether.

Step 1: Synthesis of 2-amino-2-cyclopropylacetonitrile

-

In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.1 eq) in water. Add this to a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.05 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile is typically carried forward without further purification.

Step 2: Synthesis of 2-amino-2-cyclopropylacetic acid hydrochloride

-

Add the crude α-amino nitrile from the previous step to an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and concentrate it under reduced pressure to remove excess HCl and water, yielding the crude amino acid hydrochloride salt.

Step 3: Synthesis of this compound

-

Suspend the crude 2-amino-2-cyclopropylacetic acid hydrochloride in anhydrous methanol.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise. The reaction is exothermic and generates HCl gas.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[6]

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization, typically by dissolving in a minimal amount of hot methanol and precipitating with cold diethyl ether. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): ~8.7 (bs, 3H, -NH₃⁺), ~3.75 (s, 3H, -OCH₃), ~3.4 (m, 1H, α-CH), ~1.1 (m, 1H, cyclopropyl-CH), ~0.7-0.5 (m, 4H, cyclopropyl-CH₂).[8] The broad singlet for the ammonium protons will exchange with D₂O. |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ (ppm): ~170 (-C=O), ~55 (α-C), ~52 (-OCH₃), ~12 (cyclopropyl-CH), ~5-7 (cyclopropyl-CH₂). |

| FT-IR | (KBr, cm⁻¹): ~2500-3000 (broad, -NH₃⁺ stretch), ~1740 (strong, C=O ester stretch), ~1200 (C-O stretch).[4] |

| Mass Spec. | ESI+: Calculated for C₆H₁₂NO₂⁺ [M+H]⁺: 130.08. Observed m/z would correspond to the free base. |

Causality: The ¹H NMR shows distinct regions: the downfield ammonium protons, the singlet for the electronically shielded methyl ester protons, and the complex, shielded multiplets for the cyclopropyl ring protons due to their unique geometry. The ¹³C NMR confirms the carbonyl carbon and the aliphatic carbons. IR spectroscopy is diagnostic for the key functional groups: the ammonium salt and the ester carbonyl.[3][9]

Applications in Research and Drug Development

The unique structural properties of this compound make it a highly sought-after building block in drug discovery.

Peptidomimetics and Conformational Constraint

Non-natural amino acids are incorporated into peptide sequences to create peptidomimetics with improved properties. The cyclopropyl group at the α-carbon severely restricts the rotational freedom around the peptide backbone (phi and psi angles).

-

Benefit: This conformational locking can force a peptide into a specific secondary structure (e.g., a turn or helix) that is optimal for binding to a biological target, thereby increasing potency.

-

Benefit: The constrained structure also makes the peptide less recognizable by proteases, significantly increasing its resistance to enzymatic degradation and extending its biological half-life.

Caption: Incorporation of a cyclopropyl-glycine unit restricts backbone flexibility.

Improving Metabolic Stability and Physicochemical Properties

The cyclopropane ring is a bioisostere for other groups (like a gem-dimethyl or vinyl group) but is generally more stable towards oxidative metabolism.

-

Benefit: Replacing a metabolically labile part of a drug molecule with a cyclopropyl group can block metabolic pathways, reducing clearance and improving oral bioavailability.[1]

-

Benefit: The small, lipophilic nature of the cyclopropyl group can also be used to fine-tune a molecule's overall lipophilicity (LogP), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Therapeutic areas where cyclopropyl-containing compounds have shown promise include antivirals, oncology (as kinase inhibitors), and neuroscience (as receptor modulators).[5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is derived from standard safety data sheets.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), a lab coat, and safety goggles or a face shield.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. Room temperature storage is generally acceptable.

-

Spill Management: In case of a spill, collect the solid material mechanically (sweep up) and place it in a suitable container for disposal. Avoid creating dust.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | Warning | |

| H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

References

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Let's Talk Science. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. (2009). ResearchGate. [Link]

- Substituted aryl 1,4-pyrazine derivatives. (2003).

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2017). PMC - NIH. [Link]

-

Methyl 2-amino-2-cyclopropylacetate HCl | 535936-86-8. (n.d.). J&K Scientific. [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). ResearchGate. [Link]

-

Chemistry 318: Ir, MS, Uv, NMR Spectros. (n.d.). Scribd. [Link]

-

methyl 2-amino-2-cyclopropylacetate,hydrochloride. (n.d.). InnoPharmChem. [Link]

-

Glycine methyl ester hydrochloride. (n.d.). Wikipedia. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Future Medicinal Chemistry. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

Specification Sheet for this compound. (2023). Aladdin. [Link]

-

Methyl 2-amino-2-cyclopropylacetate | C6H11NO2. (n.d.). PubChem. [Link]

-

This compound | CAS 535936-86-8. (n.d.). American Elements. [Link]

-

Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. (2013). PubMed. [Link]

- A kind of preparation method of high-purity glycine ester hydrochloride. (2016).

-

glycine ethyl ester hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (2016). ResearchGate. [Link]

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]

- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2003045924A1 - Substituted aryl 1,4-pyrazine derivatives - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-amino-2-cyclopropylacetate hydrochloride

This guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-amino-2-cyclopropylacetate hydrochloride and details the requisite experimental protocols for their thorough characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's fundamental characteristics for its application in synthesis, formulation, and quality control.

Compound Identification and Rationale for Hydrochloride Salt Form

This compound is a non-proteinogenic amino acid ester. The presence of the cyclopropyl ring introduces conformational rigidity, a feature often sought in medicinal chemistry to enhance binding affinity and metabolic stability. As with many amino acid esters, this compound is frequently supplied as a hydrochloride salt. This formulation strategy is deliberately employed to enhance the stability and solubility of the compound in aqueous media, which is crucial for many pharmaceutical applications. The salt form protects the primary amine from degradation and facilitates handling and formulation processes.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | Methyl amino(cyclopropyl)acetate hydrochloride, Methyl 2-Amino-2-cyclopropaneacetate hydrochloride | [1][2] |

| CAS Number | 535936-86-8 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 165.62 g/mol | [1][3] |

| Chemical Structure |  |

Known Physicochemical Properties

The publicly available data for this compound is primarily found in commercial supplier catalogs. While useful, it is important to note that some of these properties may be predicted rather than experimentally determined and may lack comprehensive validation.

Table 2: Reported Physicochemical Properties

| Property | Value | Source | Notes |

| Physical Form | Solid | [4] | Expected for a hydrochloride salt at room temperature. |

| Boiling Point | 162 °C at 760 mmHg | [1][2] | This value may correspond to the free base as salts typically decompose at high temperatures rather than boil. Experimental verification is recommended. |

| Density | 1.147 g/cm³ | [1][2] | Likely a predicted value. |

| Melting Point | Not available | [1][2][4] | This is a critical parameter that requires experimental determination. |

| Solubility | No quantitative data available. Generally soluble in water and polar protic solvents; sparingly soluble in non-polar organic solvents. | [5] | The hydrochloride salt form enhances aqueous solubility. For reactions in non-polar organic solvents, conversion to the free base is often necessary.[5] |

| pKa | Not available | The pKa of the protonated amine is a crucial parameter for understanding its behavior in solution and for developing analytical methods. This must be determined experimentally. |

Experimental Protocols for Full Physicochemical Characterization

To address the gaps in the available data, this section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical characteristics of this compound. The causality behind experimental choices is explained to ensure a robust and self-validating approach.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow of experiments to fully characterize the compound.

Sources

A Comprehensive Technical Guide to Methyl 2-amino-2-cyclopropylacetate Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: Methyl 2-amino-2-cyclopropylacetate hydrochloride, with CAS number 535936-86-8, is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry.[1] Its defining feature, a cyclopropyl ring attached to the alpha-carbon, imparts conformational rigidity and metabolic stability, making it a valuable building block for novel therapeutics.[1] This guide provides an in-depth analysis of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of Hepatitis C Virus (HCV) inhibitors. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile compound.

Section 1: The Strategic Importance of Constrained Scaffolds in Medicinal Chemistry

The Challenge of Conformational Flexibility in Drug Design

In drug discovery, the binding of a small molecule to its biological target is a dynamic process governed by intricate molecular interactions. A significant hurdle in this endeavor is the inherent conformational flexibility of many drug candidates. While some degree of flexibility is necessary for a molecule to adapt to its binding site, excessive pliability can lead to a loss of binding affinity and specificity, as the molecule expends entropic energy to adopt the correct conformation.

Cyclopropyl Rings as Conformationally Restricted Bioisosteres

To address the challenge of conformational flexibility, medicinal chemists often employ conformationally restricted scaffolds. The cyclopropane ring, the smallest of the cycloalkanes, is a particularly effective tool in this regard.[1] Its rigid, three-membered ring structure can lock a portion of a molecule into a specific bioactive conformation, thereby enhancing its binding potency and selectivity for its target.[1] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1]

Introduction to this compound: A Unique Building Block

This compound is a prime example of a molecule that leverages the benefits of a cyclopropyl moiety. As a derivative of the amino acid glycine, it combines the essential features of an amino acid with the conformational constraints of a cyclopropane ring.[1][2] This unique combination makes it a highly sought-after building block for the synthesis of complex molecules with tailored biological activities.

Section 2: Physicochemical and Spectroscopic Profile

Chemical Identity and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: Methyl (1-aminocyclopropyl)acetate hydrochloride, methyl-2-amino-2-cyclopropylacetate hydrochloride, methyl amino(cyclopropyl)acetate hydrochloride[3]

Tabulated Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid, white to light brown powder | [2] |

| Molecular Weight | 165.62 g/mol | [2][4][5] |

| Molecular Formula | C6H12ClNO2 | [2][4][5] |

| Purity | ≥97.0% | [2] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

Spectroscopic Data Analysis

While specific spectra are proprietary to manufacturers, typical spectroscopic data for confirming the structure of this compound would include:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, a multiplet for the methine proton on the cyclopropyl ring, and complex multiplets for the cyclopropyl methylene protons. The amino group protons may appear as a broad singlet.

-

¹³C NMR: Key signals would correspond to the carbonyl carbon of the ester, the methine and methylene carbons of the cyclopropyl ring, and the methyl carbon of the ester.

-

IR: Characteristic absorption bands would be observed for the N-H stretching of the amine, C=O stretching of the ester, and C-H stretching of the cyclopropyl and methyl groups.

-

MS: The mass spectrum would show a molecular ion peak corresponding to the free base (C6H11NO2) at m/z 129.16.[6]

Section 3: Synthesis and Manufacturing Considerations

Retrosynthetic Analysis: Common Synthetic Pathways

The synthesis of cyclopropane-containing amino acids can be challenging.[7] A common approach for 1-aminocyclopropanecarboxylic acid (a related compound) involves the cyclodialkylation of a dialkyl malonate with 1,2-dibromoethane.[8] A similar strategy can be envisioned for Methyl 2-amino-2-cyclopropylacetate, followed by conversion to the hydrochloride salt.

Detailed, Step-by-Step Laboratory Scale Synthesis Protocol

A plausible, though generalized, laboratory-scale synthesis is outlined below. Note: This is a representative protocol and may require optimization.

-

Cyclopropanation: A suitable glycine equivalent is reacted with a cyclopropanating agent.

-

Esterification: The resulting carboxylic acid is esterified to form the methyl ester.

-

Purification: The crude product is purified by column chromatography or recrystallization.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.

-

Isolation and Drying: The precipitated salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Process Development and Scale-Up Considerations

Scaling up the synthesis of this compound presents several challenges, including the handling of potentially hazardous reagents and the need for precise control of reaction conditions to ensure high purity and yield. Manufacturers often have dedicated facilities with large-scale reactors (2000L to 5000L) to accommodate such processes.[3]

Caption: Generalized synthetic workflow for this compound.

Section 4: Core Applications in Drug Discovery and Development

As a Key Intermediate in the Synthesis of Novel Pharmaceutical Agents

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents. Its constrained cyclopropyl group can help to pre-organize a molecule into a bioactive conformation, leading to improved potency and selectivity.[1]

Case Study: Incorporation into Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

A significant application of cyclopropyl-containing amino acids is in the development of direct-acting antivirals (DAAs) for the treatment of Hepatitis C.[7] The HCV NS3/4A protease is a key enzyme in the viral replication cycle, making it a prime target for drug intervention.[9] Inhibitors that incorporate a cyclopropyl moiety can exhibit enhanced binding to the protease's active site. While the direct use of this compound in a specific, named HCV drug is not explicitly detailed in the provided search results, the importance of cyclopropane-containing β-amino acid derivatives in potent HCV NS3 protease inhibitors is noted.[7]

Caption: Conceptual role of the cyclopropyl moiety in HCV protease inhibitors.

Structure-Activity Relationship (SAR) Insights

The incorporation of a cyclopropyl group into a drug candidate can provide valuable structure-activity relationship (SAR) insights. By comparing the activity of a cyclopropyl-containing analogue with its linear counterpart, medicinal chemists can deduce the importance of conformational restriction for biological activity. This information can then be used to guide the design of more potent and selective compounds.

Section 5: Experimental Protocols and Handling

Safe Handling and Storage Procedures

According to safety data sheets, this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[10] It is recommended to avoid breathing dust and to wash hands thoroughly after handling.[10] The compound should be stored in a tightly closed container in a dry and well-ventilated place, away from moisture and light, at 2-8 °C.[10]

Protocol: A Typical Amidation Reaction

This protocol describes a general procedure for coupling this compound with a carboxylic acid to form an amide bond.

-

Neutralization: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and liberate the free amine.

-

Activation: In a separate flask, dissolve the carboxylic acid in an aprotic solvent and add a coupling agent (e.g., HATU, HBTU, or EDC) and an activator (e.g., HOBt or DMAP).

-

Coupling: Add the neutralized amine solution to the activated carboxylic acid solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts. Purify the crude product by column chromatography on silica gel.

Protocol: Deprotection of the Methyl Ester

This protocol outlines a general method for the saponification of the methyl ester to the corresponding carboxylic acid.

-

Dissolution: Dissolve the methyl ester in a mixture of a water-miscible organic solvent (e.g., methanol, ethanol, or THF) and water.

-

Hydrolysis: Add a stoichiometric amount of an aqueous base (e.g., lithium hydroxide, sodium hydroxide, or potassium hydroxide).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extraction and Isolation: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the desired product.

Section 6: Future Perspectives and Emerging Trends

The strategic use of cyclopropane derivatives like this compound is a testament to the ongoing innovation in drug discovery.[1] As our understanding of molecular recognition and drug-target interactions deepens, the demand for unique and conformationally constrained building blocks will undoubtedly continue to grow. We can anticipate the emergence of this compound and its analogues in a broader range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Section 7: Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique combination of an amino acid scaffold and a conformationally rigid cyclopropyl group provides a powerful tool for the design and synthesis of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to unlock its full potential in their drug discovery endeavors.

Section 8: References

-

methyl 2-amino-2-cyclopropylacetate,hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from

-

This compound. (n.d.). MedChemExpress. Retrieved January 4, 2026, from

-

This compound | 535936-86-8. (n.d.). Biosynth. Retrieved January 4, 2026, from

-

Methyl 2-amino-2-cyclopropylacetate. (n.d.). PubChem. Retrieved January 4, 2026, from

-

This compound | CAS 535936-86-8. (n.d.). American Elements. Retrieved January 4, 2026, from

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from

-

SAFETY DATA SHEET. (2025). Aladdin. Retrieved January 4, 2026, from

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2025). ResearchGate. Retrieved January 4, 2026, from

-

Hepatitis C Direct-Acting Antivirals in the Immunosuppressed Host: Mechanisms, Interactions, and Clinical Outcomes. (n.d.). MDPI. Retrieved January 4, 2026, from

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 535936-86-8 | KWA93686 [biosynth.com]

- 5. americanelements.com [americanelements.com]

- 6. Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hepatitis C Direct-Acting Antivirals in the Immunosuppressed Host: Mechanisms, Interactions, and Clinical Outcomes [mdpi.com]

- 10. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

An In-depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate Hydrochloride: A Glycine Derivative for Neurological Research

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-2-cyclopropylacetate hydrochloride, a conformationally constrained glycine derivative with significant potential in neuroscience research and drug development. By incorporating a cyclopropyl ring, this molecule offers unique steric and electronic properties that distinguish it from endogenous glycine, making it a valuable tool for probing the structure and function of glycine- and glutamate-responsive systems in the central nervous system (CNS). This document will delve into the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it will explore its putative biological targets, including glycine transporters and glutamate receptors, and provide field-proven insights into its potential applications and experimental workflows for its investigation.

Introduction: The Significance of Constrained Glycine Analogs in Neuroscience

Glycine is a fundamental neurotransmitter in the CNS, acting as both an inhibitory neurotransmitter via strychnine-sensitive glycine receptors (GlyRs) and as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1] The modulation of glycinergic and glutamatergic neurotransmission is a cornerstone of therapeutic strategies for a multitude of neurological and psychiatric disorders, including schizophrenia, chronic pain, and epilepsy.

The development of glycine derivatives with restricted conformational flexibility, such as those containing a cyclopropyl moiety, offers a powerful approach to dissect the complex pharmacology of these systems. The rigid cyclopropyl group in this compound locks the α-carbon substituent, providing a specific three-dimensional structure that can lead to enhanced selectivity and potency for its molecular targets compared to the highly flexible native glycine molecule. This guide will serve as a technical resource for researchers aiming to leverage the unique properties of this compound in their investigations.

Physicochemical Properties and Data

This compound is a white solid that is soluble in water.[2] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it suitable for use in biological assays.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| CAS Number | 535936-86-8 | [2][3] |

| IUPAC Name | methyl 2-amino-2-cyclopropylacetate;hydrochloride | [3] |

| Synonyms | Methyl-2-Amino-2-Cyclopropyla Cetate Hydrochloride, Methyl 2-Amino-2-Cyclopropaneacetatehydrochloride, Amino-Cyclopropyl-Acetic Acid Methyl Ester Hydrochloride | [3] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature | [4] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a general and robust synthetic route can be devised based on established methods for the preparation of α-amino acid esters. The following represents a logical and experimentally sound approach.

Proposed Synthetic Pathway

A common method for the synthesis of α-amino cyclopropyl esters involves the amination of a suitable cyclopropyl precursor.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

PART 1: Synthesis of Methyl 2-amino-2-cyclopropylacetate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the starting material, methyl 2-cyclopropylacetate, in a suitable solvent such as carbon tetrachloride.

-

Bromination: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-bromo-2-cyclopropylacetate.

-

Amination: Dissolve the crude bromo-ester in a suitable solvent and react with an ammonia source (e.g., a solution of ammonia in methanol or liquid ammonia) at low temperature in a sealed vessel.

-

Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

PART 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified methyl 2-amino-2-cyclopropylacetate in a dry, aprotic solvent such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic and Chromatographic Methods

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, the α-proton, the methyl ester protons, and the amine protons (which may be broad or exchange with D₂O). | Structural confirmation and purity assessment. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the α-carbon, the ester carbonyl carbon, and the methyl ester carbon. | Structural confirmation. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (m/z = 129.16) and characteristic fragmentation patterns. | Confirmation of molecular weight and structure. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions (e.g., reversed-phase with a suitable mobile phase). | Purity determination and quantification.[5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for the amine N-H bonds, the ester C=O bond, and C-H bonds of the cyclopropyl and methyl groups. | Confirmation of functional groups. |

Example Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Putative Biological Targets and Mechanism of Action

The structural similarity of this compound to glycine suggests that it is likely to interact with proteins that bind to or transport glycine. The primary putative targets are the glycine transporters (GlyTs) and the glycine-binding site of NMDA receptors.

Glycine Transporters (GlyT1 and GlyT2)

Glycine transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and influencing both inhibitory and excitatory neurotransmission.[6]

-

GlyT1: Primarily located on glial cells surrounding both glycinergic and glutamatergic synapses. Inhibition of GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function.[7][8]

-

GlyT2: Predominantly found on presynaptic terminals of glycinergic neurons and is crucial for replenishing vesicular glycine stores.[6] Inhibition of GlyT2 is being explored for the treatment of chronic pain.[1]

The cyclopropyl group of this compound may confer selectivity for one GlyT subtype over the other.

NMDA Receptors

NMDA receptors are ionotropic glutamate receptors that require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine-binding site on the GluN1 subunit of the NMDA receptor is a key regulatory site.[9] Conformationally constrained glycine derivatives have been shown to act as agonists, partial agonists, or antagonists at this site.

Investigating the Mechanism of Action: A Proposed Workflow

Caption: A logical workflow for elucidating the mechanism of action of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized, yet detailed, protocols for assessing the biological activity of this compound.

Glycine Transporter Inhibition Assay (Radiolabeled Uptake)

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing a specific glycine transporter subtype.[10]

Materials:

-

HEK293 cells stably expressing human GlyT1 or GlyT2

-

[³H]Glycine

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

This compound stock solution

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Plating: Plate the GlyT-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: On the day of the experiment, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Add a solution containing [³H]Glycine to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail.

-

Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

NMDA Receptor Activity Assay (Electrophysiology)

This protocol uses two-electrode voltage-clamp or patch-clamp electrophysiology to measure the effect of the compound on NMDA receptor-mediated currents in Xenopus oocytes or cultured neurons.

Materials:

-

Xenopus oocytes injected with cRNA for GluN1 and a GluN2 subunit, or cultured hippocampal neurons.

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

-

Glutamate and glycine stock solutions.

-

This compound stock solution.

-

Electrophysiology rig with amplifier, electrodes, and data acquisition system.

Procedure:

-

Cell Preparation: Prepare the oocytes or neurons for recording.

-

Baseline Recording: Obtain a stable baseline recording of membrane current in the presence of glutamate.

-

Co-agonist Application: Apply a saturating concentration of glycine to elicit a maximal NMDA receptor-mediated current.

-

Test Compound Application: Apply varying concentrations of this compound in the presence of glutamate and observe its effect on the current.

-

Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Determine if the compound acts as an agonist (elicits a current on its own), a partial agonist (elicits a submaximal current and inhibits the glycine response), or an antagonist (inhibits the glycine-evoked current). Calculate EC₅₀ or IC₅₀ values as appropriate.

Conclusion and Future Directions

This compound represents a valuable chemical tool for the study of glycinergic and glutamatergic neurotransmission. Its conformationally restricted structure holds the promise of enhanced selectivity and potency for specific molecular targets within these complex systems. While direct experimental data for this specific compound is limited in the public domain, the information presented in this guide, based on the well-established chemistry and pharmacology of related glycine derivatives, provides a solid foundation for its synthesis, characterization, and biological evaluation.

Future research should focus on the detailed pharmacological profiling of this compound to determine its precise mechanism of action, including its affinity and selectivity for GlyT1, GlyT2, and various NMDA receptor subtypes. Such studies will be instrumental in unlocking the full potential of this compound as a research tool and as a potential lead for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- PubChem. (n.d.). Methyl 2-amino-2-cyclopropylacetate. National Center for Biotechnology Information.

- ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. American Chemical Society.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).

- BLD Pharm. (n.d.). 138326-68-8|(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride.

- ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. American Chemical Society.

- Molecules. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI.

- Chemistry – A European Journal. (n.d.). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library.

- Molecules. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI.

- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). methyl 2-amino-2-cyclopropylacetate,hydrochloride.

- ACS Chemical Biology. (2025). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. American Chemical Society.

- Biosynth. (n.d.). This compound | 535936-86-8 | KWA93686.

- American Elements. (n.d.). This compound.

- MedchemExpress. (n.d.). This compound.

- Journal of Medicinal Chemistry. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. American Chemical Society.

- Amino Acids. (2020). Analytical methods for amino acid determination in organisms. Springer.

- Bioorganic & Medicinal Chemistry. (n.d.). Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives. Elsevier.

- Molecular Pharmacology. (n.d.). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. American Society for Pharmacology and Experimental Therapeutics.

- Neuroscience Letters. (1990). Characterization of D-3,4-cyclopropylglutamates as N-methyl-D-aspartate receptor agonists. Elsevier.

- RSC Advances. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Royal Society of Chemistry.

- Journal of Neural Transmission. (n.d.). Different binding affinities of NMDA receptor channel blockers in various brain regions. Springer.

- Frontiers in Pharmacology. (n.d.). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Frontiers Media.

- Molecules. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI.

- ACS Chemical Neuroscience. (n.d.). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. American Chemical Society.

- Molecules. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI.

- SIELC Technologies. (n.d.). HPLC Analysis of Active Drug and Amino Acids in a Formulation.

- ResearchGate. (n.d.). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters....

- Bio-Synthesis. (2012). Amino Acid Analysis Overview.

- Molecules. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. MDPI.

-

BLDpharm. (n.d.). BD225437-Methyl 2-amino-2-cyclopropylacetate hydrochloride - Bulk Product Details. Retrieved from a valid URL.

- Molecules. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.

- ChemicalBook. (n.d.). Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1 H NMR.

- Organic & Biomolecular Chemistry. (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum. Royal Society of Chemistry.

- PubChem. (n.d.). Glycine. National Center for Biotechnology Information.

Sources

- 1. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HPLC Analysis of Active Drug and Amino Acids in a Formulation | SIELC Technologies [sielc.com]

- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Methyl 2-amino-2-cyclopropylacetate hydrochloride: A Guide for Advanced Peptide and Drug Design

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and chemical biology, the 20 proteinogenic amino acids represent a mere starting point. The introduction of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] These synthetic building blocks offer a vast and tunable chemical space, enabling the rational design of peptidomimetics with enhanced therapeutic properties.[2]

This guide focuses on a particularly compelling UAA: Methyl 2-amino-2-cyclopropylacetate hydrochloride . The defining feature of this molecule is its cyclopropyl ring, the smallest of the cycloalkanes. This three-membered ring imparts a unique set of steric and electronic properties that can be leveraged to precisely control peptide conformation, improve enzymatic resistance, and ultimately, enhance biological activity.[3] We will explore the synthesis, incorporation, and functional consequences of this UAA, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to harness its potential.

Physicochemical Properties and Structural Significance

This compound is a derivative of glycine where the α-carbon is substituted with a cyclopropyl group.[4] This seemingly simple modification has profound implications for the molecule's three-dimensional structure and its behavior within a peptide chain.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [5] |

| Molecular Weight | 165.62 g/mol | [5] |

| Chirality | Exists as (R) and (S) enantiomers | [6] |

| Key Structural Feature | Constrained cyclopropyl ring at the α-carbon | [7] |

The rigidity of the cyclopropyl group significantly restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[7] This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns and helices, which are often crucial for receptor binding and biological function.[7][8]

Synthesis of this compound: A Representative Pathway

While commercially available, an understanding of the synthesis of this UAA is crucial for specialized applications and the development of novel derivatives. A common and effective strategy for creating the cyclopropane ring is through a rhodium-catalyzed cyclopropanation reaction. The following workflow outlines a plausible synthetic route.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Asymmetric Cyclopropanation: A solution of a suitable styrene derivative and a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄) in a non-polar solvent like dichloromethane is cooled. Ethyl diazoacetate is then added dropwise. The chiral catalyst directs the cyclopropanation to produce a specific enantiomer of the cyclopropyl ester.[9]

-

Ester Hydrolysis: The resulting cyclopropyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Curtius Rearrangement: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol. This step introduces the nitrogen atom. The isocyanate is then trapped with tert-butanol to form the Boc-protected amine.

-

Boc Deprotection and Esterification: The Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane). The resulting amino acid hydrochloride is then esterified using methanol and a reagent like thionyl chloride to yield the final product, this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of Methyl 2-amino-2-cyclopropylacetate into a growing peptide chain is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10] The amino acid must first be protected with an Fmoc group at its N-terminus to be compatible with this chemistry.

Caption: The SPPS cycle for incorporating an Fmoc-protected cyclopropyl amino acid.

Experimental Protocol: SPPS Incorporation

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) and swell it in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc protecting group, exposing the free amine for the next coupling step.[11]

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected Methyl 2-amino-2-cyclopropylacetate (Fmoc-Cpg-OH) and a coupling agent (e.g., HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid. Due to the steric bulk of the cyclopropyl group, a more potent coupling reagent like HATU is often preferred over standard reagents like HBTU to ensure efficient coupling.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours. A longer coupling time may be necessary compared to standard amino acids to overcome the steric hindrance.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cycle Repetition and Cleavage: Repeat the deprotection and coupling cycle for subsequent amino acids. Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Structural and Functional Consequences of Incorporation

The true value of this compound lies in its ability to predictably influence the properties of a peptide.

Conformational Rigidity and Pre-organization

The cyclopropyl group acts as a "molecular vise," locking the local peptide backbone into a more defined conformation.[12] This pre-organization can be advantageous for receptor binding, as it reduces the entropic penalty associated with the peptide adopting its bioactive conformation upon binding.[3] The result can be a significant increase in binding affinity and selectivity. Conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism can be used to characterize the structural changes induced by the UAA.[1][13]

Enhanced Metabolic Stability

Peptides are often rapidly degraded in vivo by proteases, limiting their therapeutic potential. The steric bulk of the cyclopropyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in plasma.[2][14] This enhanced stability can lead to improved pharmacokinetic profiles and a longer duration of action.[15]

Case Study: Enhancing the Potency of an Enkephalin Analog

To illustrate the practical impact of incorporating a cyclopropyl amino acid, we can examine a study on Leu-enkephalin analogs.[12] Leu-enkephalin is an endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu. Its therapeutic use is hampered by rapid degradation.

In a study, the Gly²-Gly³ dipeptide unit was replaced with a cis-substituted cyclopropane isostere to mimic a β-turn, which is believed to be the bioactive conformation.[12]

| Analog | Modification | Receptor Binding Affinity (μ-receptor, Ki, nM) |

| Leu-Enkephalin (WT) | None | ~50 |

| Analog 1 | Gly²-Gly³ replaced with cyclopropane isostere | ~5 |

Note: The data presented is illustrative of the potential effects and is based on findings for similar cyclopropane-containing peptide mimics.

The results of such studies typically show that the cyclopropane-containing analog exhibits a significantly higher binding affinity for the μ-opioid receptor compared to the wild-type peptide. This enhancement in potency can be attributed to the conformational stabilization of the bioactive turn structure and increased resistance to proteolytic degradation.[12]

Conclusion and Future Outlook

This compound is a powerful tool in the arsenal of the modern peptide chemist and drug designer. Its ability to impart conformational rigidity and enhance metabolic stability makes it a valuable building block for the development of next-generation peptide therapeutics.[3] The continued exploration of this and other cyclopropane-containing amino acids will undoubtedly lead to the discovery of novel peptides with superior potency, selectivity, and drug-like properties. As our understanding of structure-activity relationships deepens, the rational design and application of such unnatural amino acids will become increasingly central to the field of medicinal chemistry.

References

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (2015). Springer Nature Experiments. Retrieved from [Link]

-

Optimizing Peptide Synthesis with Cyclopropylglycine Derivatives. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (n.d.). RSC Publishing. Retrieved from [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

I. Conformational analysis of cyclic peptides. II. Multinuclear NMR spectrometer for the study of biological systems (Technical Report). (1979, October 31). OSTI.GOV. Retrieved from [Link]

-

Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

How to Enhance the Pharmacokinetic Stability of Peptides? (n.d.). Creative Bioarray. Retrieved from [Link]

-

Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Analysis of N-amino-imidazolin-2-one peptide turn mimic 4-position substituent effects on conformation by X-ray crystallography. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 535936-86-8 | KWA93686 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate hydrochloride for Drug Discovery Professionals

This guide provides an in-depth technical overview of Methyl 2-amino-2-cyclopropylacetate hydrochloride, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, quality control, and strategic applications, while also providing a practical survey of reliable commercial suppliers.

Introduction: The Strategic Value of Constrained Amino Acids

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Non-natural, conformationally constrained amino acids are critical tools in this endeavor. This compound (CAS 535936-86-8) is a prime example of such a reagent.[1][2] Its structure, which incorporates a cyclopropyl ring adjacent to the α-carbon, imparts significant conformational rigidity. This structural feature is highly sought after by medicinal chemists to:

-

Enhance Potency: By locking the molecule into a bioactive conformation, it can improve binding affinity to biological targets.

-

Increase Selectivity: A rigid structure can reduce off-target binding, thereby minimizing side effects.

-

Improve Metabolic Stability: The cyclopropyl group can shield adjacent bonds from metabolic enzymes, prolonging the compound's half-life.

-

Modulate Physicochemical Properties: The introduction of this unique moiety can fine-tune properties like solubility and lipophilicity.

This guide serves as a comprehensive resource for effectively utilizing this versatile building block in your research and development programs.

Chemical Properties & Identification

A foundational understanding of the molecule's properties is paramount for its successful application.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 535936-86-8 (for the racemate hydrochloride) | American Elements[1] |

| Molecular Formula | C₆H₁₂ClNO₂ | American Elements[1] |

| Molecular Weight | 165.62 g/mol | American Elements[1] |

| Appearance | White to light brown solid | MedchemExpress[4] |

| Chirality | Exists as a racemate and as individual (R) and (S) enantiomers. The (S)-enantiomer has CAS 138326-68-8. | Sigma-Aldrich |

The hydrochloride salt form is typically supplied to enhance the stability and solubility of the free amine, making it more amenable for storage and use in subsequent synthetic steps.[5]

Synthesis and Quality Control

While end-users will typically procure this reagent commercially, understanding its synthesis provides insight into potential impurities and informs quality assessment. A common synthetic approach involves the Kulinkovich cyclopropanation of an appropriate N-protected glycine methyl ester derivative, followed by deprotection.

Illustrative Synthetic Workflow

Caption: A generalized synthetic route to the target compound.

Experimental Protocol: Quality Control via NMR

Verifying the identity and purity of the starting material is a self-validating step that ensures the reliability of downstream experiments.

Objective: To confirm the structure and assess the purity of a commercial batch of this compound.

Materials:

-

Sample of this compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Lock and shim the NMR spectrometer according to standard procedures.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to expect are:

-

A multiplet for the methine proton (α-CH).

-

A singlet for the methyl ester protons (-OCH₃).

-

A complex multiplet system in the upfield region for the cyclopropyl protons (-CH₂-CH₂-).

-

A broad singlet for the amine protons (-NH₃⁺), which may exchange with residual water in the solvent.

-

-

Data Analysis:

-

Identity Confirmation: Compare the observed chemical shifts and coupling patterns with reference spectra from the supplier or literature.

-

Purity Assessment: Integrate the peaks corresponding to the compound and any impurity signals. The relative integration values provide a quantitative measure of purity. Pay close attention to residual solvents from the synthesis or purification (e.g., diethyl ether, ethyl acetate, dioxane).

-

This protocol ensures that the material meets the specifications required for your synthesis, preventing costly and time-consuming failures later.

Applications in Drug Development

The true value of this reagent lies in its application as a strategic building block. Its incorporation into a lead molecule can be a key step in an optimization campaign.

Workflow for Incorporating the Building Block

Caption: Decision workflow for using the title compound in lead optimization.

As a derivative of glycine, this compound is frequently used in peptide synthesis and as a precursor for more complex heterocyclic systems.[4] Its unique cyclopropyl group makes it a valuable tool in creating compounds for various research areas, including the development of drugs for neurological disorders.[5]

Commercial Suppliers and Procurement

The reliable sourcing of key building blocks is a critical, yet often overlooked, aspect of research efficiency. Below is a comparative table of reputable commercial suppliers for this compound and its chiral variants.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 | 97% | Offers the (S)-enantiomer, which is often preferred for chiral drug development.[6][7] |

| American Elements | This compound | 535936-86-8 | Can be produced in high and ultra-high purity forms. | Specializes in high-purity materials and can produce to customer specifications.[1] |

| MedchemExpress | This compound | 535936-86-8 | >98% (typical) | Provides detailed storage information and classifies it as a glycine derivative.[4] |

| Combi-Blocks | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 | ≥97% | A well-known supplier of building blocks for combinatorial chemistry and drug discovery.[8] |

| TCI Chemicals | (Related unnatural amino acids) | N/A | Varies | While not listing this specific compound, TCI is a major supplier of other unnatural amino acid derivatives.[9] |

| Biosynth | This compound | 535936-86-8 | N/A | A global supplier with a broad catalog of chemicals for life sciences.[10] |

| BLD Pharm | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 | 97% | Offers online ordering and provides access to analytical data like NMR and HPLC.[11] |

Supplier Selection Workflow

Caption: A robust workflow for sourcing and qualifying chemical reagents.

Handling, Storage, and Safety

Proper handling is crucial for both user safety and maintaining the integrity of the compound.

-

Storage: The compound should be stored at 4°C in a tightly sealed container, away from moisture, to prevent degradation.[4] For long-term storage in solution, -80°C is recommended.[4]

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material is classified as a warning with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its ability to impart conformational constraint makes it an invaluable building block for overcoming common challenges in drug discovery, from enhancing potency to improving metabolic stability. By understanding its properties, sourcing it from reliable suppliers, and verifying its quality, research organizations can effectively leverage this reagent to accelerate their discovery programs and develop novel therapeutics.

References

-

This compound | CAS 535936-86-8. American Elements. [Link]

-

methyl 2-amino-2-cyclopropylacetate,hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synix Labs Product List. Scribd. [Link]

-

Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494. PubChem. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl ethanoate | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. Methyl 2-Amino-2-methylpropanoate Hydrochloride | 15028-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 535936-86-8 | KWA93686 [biosynth.com]

- 11. 138326-68-8|(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-amino-2-cyclopropylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS No: 535936-86-8). As a key building block in medicinal chemistry and drug development, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for the recommended procedures.

Compound Profile and Significance

This compound is a non-proteinogenic amino acid ester derivative.[1] Its structure, featuring a reactive cyclopropyl group and an amino ester moiety, makes it a valuable synthon for introducing unique conformational constraints and metabolic stability in drug candidates.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.[3]

Chemical Structure:

Hazard Identification and Risk Assessment

Based on the hazard statements for the stereoisomer (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, the following potential hazards should be assumed[4]:

-

H302: Harmful if swallowed.

Toxicological Insights

The amino group, while protonated as a hydrochloride salt, can still interact with biological systems. The ester functionality introduces the potential for hydrolysis in vivo. The cyclopropyl ring, while generally stable, can in some contexts be metabolized to reactive species. Therefore, systemic effects following significant exposure cannot be entirely ruled out.

Physical and Chemical Hazards

As a solid, the primary physical hazard is the potential for dust formation and inhalation.[5] While not characterized as explosive, fine dusts of organic compounds can form explosive mixtures with air.[7] In the event of a fire, thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[8][9]

The following table summarizes the key physicochemical data for this compound:

| Property | Value | Source |

| CAS Number | 535936-86-8 | [10][11][12] |

| Molecular Formula | C₆H₁₂ClNO₂ | [11][12] |

| Molecular Weight | 165.62 g/mol | [4][11][12] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room Temperature | [1][4] |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls

-